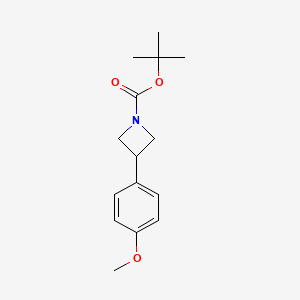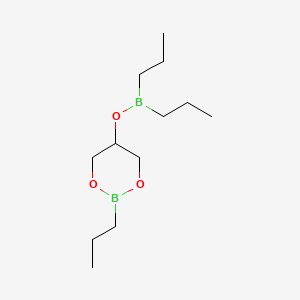
N-(1-(trifluoromethyl)pyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(trifluoromethyl)pyrrolidin-3-yl)acetamide is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an acetamide moiety. The presence of the trifluoromethyl group imparts unique physicochemical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(trifluoromethyl)pyrrolidin-3-yl)acetamide typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the acetamide moiety. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Acetamide Formation: The final step involves the acylation of the pyrrolidine derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
N-(1-(trifluoromethyl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
N-(1-(trifluoromethyl)pyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(1-(trifluoromethyl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-(1-(trifluoromethyl)pyrrolidin-2-yl)acetamide: Similar structure but with the trifluoromethyl group at a different position.
N-(1-(trifluoromethyl)pyrrolidin-3-yl)propionamide: Similar structure but with a propionamide moiety instead of acetamide.
Uniqueness
N-(1-(trifluoromethyl)pyrrolidin-3-yl)acetamide is unique due to the specific positioning of the trifluoromethyl group and the acetamide moiety, which can influence its physicochemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development.
特性
分子式 |
C7H11F3N2O |
|---|---|
分子量 |
196.17 g/mol |
IUPAC名 |
N-[1-(trifluoromethyl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C7H11F3N2O/c1-5(13)11-6-2-3-12(4-6)7(8,9)10/h6H,2-4H2,1H3,(H,11,13) |
InChIキー |
JMGDSGYHITYOPW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CCN(C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13974428.png)



![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)




